molecular formula C11H10N2O B7893106 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B7893106
M. Wt: 186.21 g/mol
InChI Key: UDQJGQWPMSHYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is a high-purity chemical building block with a molecular weight of 186.21 g/mol and the molecular formula C11H10N2O . This compound features a benzaldehyde core functionalized with a 4-methyl-1H-pyrazol-1-yl group at the meta position. The aldehyde group is highly reactive, enabling its use as a key precursor in condensation reactions, such as the formation of Schiff bases, and in heterocyclic synthesis, serving as a versatile intermediate for constructing more complex molecular architectures . Its primary research value lies in its role as a synthon in medicinal chemistry and drug discovery, particularly for the synthesis of pyrazoline and other nitrogen-containing heterocycles that are prevalent in biologically active molecules . The presence of the pyrazole ring, a privileged scaffold in pharmaceuticals, contributes to its potential for developing new compounds with various biological activities. This product is intended for research applications only and is strictly not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-3-10(5-11)8-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQJGQWPMSHYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-methylpyrazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methylpyrazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the molecule's fundamental physicochemical properties, outlines established synthetic routes, and explores its potential applications as a versatile building block in the development of novel therapeutic agents. The strategic combination of the pyrazole and benzaldehyde moieties offers a unique scaffold for interacting with various biological targets, making it a valuable tool for researchers in the pharmaceutical sciences.

Introduction: The Significance of Pyrazole-Benzaldehyde Scaffolds

The convergence of a pyrazole ring and a benzaldehyde functional group within a single molecular entity creates a scaffold with considerable potential in medicinal chemistry. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a wide array of approved drugs.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5][6] The pyrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design.[1]

The benzaldehyde component serves as a crucial synthetic handle, enabling a variety of chemical transformations to build more complex molecular architectures.[7] The aldehyde group can readily undergo reactions such as reductive amination, Wittig reactions, and condensations, providing a gateway to diverse compound libraries. Furthermore, benzaldehyde derivatives themselves have been investigated for various therapeutic applications, including as inhibitors of enzymes like aldehyde dehydrogenase.[8][9]

The specific isomer, 3-(4-methylpyrazol-1-yl)benzaldehyde, positions the reactive aldehyde group for further functionalization while presenting the substituted pyrazole ring for potential interactions with biological targets. This guide will delve into the specific properties and synthetic strategies for this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(4-methylpyrazol-1-yl)benzaldehyde is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₁H₁₀N₂ODeduced from structure
Molecular Weight 186.214 g/mol Calculated
CAS Number 1339353-78-4[Vendor Data]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from structure

Synthesis of 3-(4-methylpyrazol-1-yl)benzaldehyde

The synthesis of N-aryl pyrazoles, such as the target compound, is commonly achieved through cross-coupling reactions. The two most prevalent and effective methods are the Ullmann condensation and the Suzuki-Miyaura coupling.

Ullmann-Type Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[10][11][12] In the context of synthesizing 3-(4-methylpyrazol-1-yl)benzaldehyde, this would involve the coupling of 4-methylpyrazole with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).

Caption: Ullmann-type synthesis workflow.

Experimental Protocol (Representative):

  • To a reaction vessel, add 3-bromobenzaldehyde (1.0 eq), 4-methylpyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 140 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-methylpyrazol-1-yl)benzaldehyde.

Rationale: The use of a ligand like L-proline can significantly improve the efficiency of the Ullmann coupling by stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[14][15][16] For the synthesis of the target molecule, this would typically involve the reaction of a pyrazole boronic acid or ester with a 3-halobenzaldehyde.

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol (Representative):

  • In a reaction flask, combine 3-bromobenzaldehyde (1.0 eq), 4-methyl-1H-pyrazole-1-boronic acid (1.1 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Add a base, typically an aqueous solution of potassium carbonate or cesium carbonate (2.0 eq).

  • Use a solvent system such as a mixture of 1,2-dimethoxyethane (DME) and water.

  • Degas the reaction mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Rationale: The Suzuki-Miyaura coupling is often favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid reagents.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and pyrazole rings, and the methyl group protons.

  • Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.9-10.1 ppm.[17]

  • Benzaldehyde Ring Protons: A complex multiplet pattern in the aromatic region (δ 7.4-8.0 ppm).

  • Pyrazole Ring Protons: Two singlets or narrow doublets in the aromatic region, likely between δ 7.5 and 8.5 ppm.

  • Methyl Protons (CH₃): A singlet in the upfield region, expected around δ 2.1-2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon environments within the molecule.

  • Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, around δ 190-193 ppm.[18]

  • Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.

  • Methyl Carbon (CH₃): A signal in the upfield aliphatic region, typically around δ 12-15 ppm.

Mass Spectrometry: The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.2.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(4-methylpyrazol-1-yl)benzaldehyde scaffold is a valuable starting point for the synthesis of a wide range of potential drug candidates. The aldehyde functionality allows for its incorporation into various molecular frameworks through established synthetic transformations.

Lead Generation via Derivatization

The aldehyde group can be readily converted into other functional groups, leading to diverse libraries of compounds for high-throughput screening.

Derivatization cluster_reactions Synthetic Transformations cluster_products Derivative Classes Start 3-(4-methylpyrazol- 1-yl)benzaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions Start->Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Amines Amines Reductive_Amination->Amines Alkenes Alkenes Wittig_Reaction->Alkenes Schiff_Bases_Imine Schiff Bases/Imines Condensation->Schiff_Bases_Imine Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids Alcohols Alcohols Reduction->Alcohols

Caption: Derivatization pathways of the title compound.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines. This is a powerful method for introducing diverse side chains and modulating physicochemical properties.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of new functionalities.

  • Condensation Reactions: Condensation with hydrazines, hydroxylamines, or other nucleophiles can lead to the formation of hydrazones, oximes, and other heterocyclic systems, further expanding the chemical diversity.[19]

Target-Oriented Synthesis

The pyrazole moiety is a known binder to a variety of biological targets. For instance, pyrazole-containing compounds have been successfully developed as inhibitors of kinases, cyclooxygenase (COX) enzymes, and other proteins implicated in disease. By using 3-(4-methylpyrazol-1-yl)benzaldehyde as a core scaffold, medicinal chemists can design and synthesize focused libraries of compounds aimed at specific biological targets, leveraging the known binding properties of the pyrazole ring.

Conclusion

3-(4-methylpyrazol-1-yl)benzaldehyde is a strategically important heterocyclic compound with significant potential for application in drug discovery and development. Its straightforward synthesis via established cross-coupling methodologies, combined with the versatile reactivity of the aldehyde group, makes it an attractive building block for the creation of diverse chemical libraries. The inherent pharmacological relevance of the pyrazole nucleus provides a strong foundation for the design of novel therapeutic agents targeting a wide range of diseases. This technical guide serves as a foundational resource for researchers seeking to harness the potential of this valuable chemical entity.

References

  • Pharmacological Activities of Pyrazole and Its Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (URL not available)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. (URL not available)
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. (2022-10-01)
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025-04-05)
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. (URL not available)
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023-04-25)
  • What are the uses of benzaldehyde in the pharmaceutical industry? OctoPus. (2025-06-30)
  • Review: biologically active pyrazole deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24)
  • Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. (URL not available)
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC. (URL not available)
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (URL not available)
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. (2021-09-23)
  • Suzuki cross-coupling reaction. YouTube. (2020-02-13)
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. (URL not available)
  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Ullmann condens
  • 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis. Chemicalbook. (URL not available)
  • Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis Online. (URL not available)
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. (URL not available)
  • Ullmann Reaction. Organic Chemistry Portal. (URL not available)
  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. (URL not available)
  • Atomic-scale insight into the formation, mobility and reaction of Ullmann coupling intermedi

Sources

medicinal chemistry applications of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde scaffold

[1]

Executive Summary

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1339353-78-4) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1][2] It bridges two privileged structures: the N-aryl pyrazole (a proven pharmacophore in anti-inflammatory and kinase inhibitor drugs) and the benzaldehyde (a versatile reactive handle for diversity-oriented synthesis).

This guide analyzes the physicochemical properties, synthetic utility, and therapeutic applications of this scaffold.[3][4] Unlike simple phenyl rings, the meta-substituted pyrazole moiety introduces a distinct dipole vector and lipophilic bulk (via the 4-methyl group) that is critical for optimizing ligand-protein interactions in hydrophobic pockets, particularly in kinase (ATP-binding site) and GPCR targets.

Part 1: Structural Analysis & Pharmacophore Properties

The "Magic Methyl" & Electronic Profile

The scaffold consists of a central benzene ring substituted at the 3-position (meta) with a 4-methyl-1H-pyrazole group and an aldehyde at the 1-position.

  • The 4-Methyl Pyrazole Moiety:

    • Lipophilicity Modulation: The methyl group at the 4-position of the pyrazole ring increases logP, facilitating membrane permeability. More importantly, it serves as a "space filler" for hydrophobic sub-pockets (e.g., the gatekeeper region in kinases), often resulting in a potency boost known as the "magic methyl" effect.

    • Electronic Effects: The pyrazole ring is electron-rich but acts as a weak electron-withdrawing group (EWG) via the N-phenyl bond due to the electronegativity of the nitrogen. This deactivates the phenyl ring slightly, making the aldehyde electrophile robust but stable.

  • The Meta-Aldehyde Linker:

    • Geometry: The meta substitution pattern provides a "bent" geometry (approx. 120° bond angle), which is structurally distinct from the linear vectors of para-substituted analogs. This is crucial for accessing "L-shaped" or "U-shaped" binding conformations common in Type II kinase inhibitors.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 186.21 g/mol Fragment-like; allows addition of significant mass (up to ~300 Da) while staying <500 Da (Lipinski compliant).
cLogP ~2.5Ideal starting point; allows for polar derivatization without becoming too hydrophilic.
H-Bond Acceptors 3 (N, N, O)The pyrazole N2 is a critical H-bond acceptor for Ser/Thr residues in active sites.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Part 2: Synthetic Utility (The Reaction Hub)

The aldehyde functionality serves as a divergence point for creating libraries of bioactive molecules. Below is the decision tree for synthetic transformations.

ReactionHubScaffold3-(4-Methyl-1H-pyrazol-1-yl)benzaldehydeReductiveAminationReductive Amination(R-NH2 / NaBH(OAc)3)Scaffold->ReductiveAminationKnoevenagelKnoevenagel Condensation(Malononitrile / Base)Scaffold->KnoevenagelSchiffBaseSchiff Base/Hydrazone(R-NH-NH2)Scaffold->SchiffBaseWittigWittig/Horner-Wadsworth(Ph3P=CH-R)Scaffold->WittigKinaseInhibBenzylamines(Kinase Inhibitors)ReductiveAmination->KinaseInhibPyranoPyrazolesPyranopyrazoles(Anticancer MCRs)Knoevenagel->PyranoPyrazolesAntimicrobialsHydrazones(Antimicrobial/Antiviral)SchiffBase->AntimicrobialsStyrenesStyrenes/Cinnamates(Michael Acceptors)Wittig->Styrenes

Figure 1: Synthetic divergence from the aldehyde scaffold. The pathway chosen dictates the therapeutic class.

Part 3: Therapeutic Applications & Case Studies

Anticancer: Multicomponent Reactions (MCRs)

The scaffold is extensively used in "One-Pot" MCRs to generate Pyranopyrazoles , a class of compounds exhibiting potent cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines.

  • Mechanism: These fused heterocycles act as tubulin polymerization inhibitors or EGFR kinase inhibitors.

  • Key Reaction: The aldehyde undergoes Knoevenagel condensation with malononitrile, followed by Michael addition of a pyrazolone (often generated in situ).[5]

  • Relevance: The 3-(pyrazolyl)phenyl moiety provides the necessary hydrophobic bulk to anchor the molecule in the colchicine binding site of tubulin.

Antimicrobial & Antiviral: Hydrazone Linkers

Condensation of the scaffold with hydrazides (e.g., isonicotinic acid hydrazide) yields acylhydrazones.

  • Activity: These derivatives show high efficacy against Gram-positive bacteria (S. aureus) and potential anti-coronavirus activity.

  • Mechanism: The hydrazone linker acts as an iron chelator or interacts with bacterial DNA gyrase. The 4-methyl-pyrazole tail improves penetration through the bacterial cell wall compared to unsubstituted analogs.

Anti-inflammatory: COX-2 Inhibition

The N-aryl pyrazole motif is homologous to the core of Celecoxib . By converting the aldehyde to a sulfonamide or a heterocycle (via oxidative cyclization), researchers can access selective COX-2 inhibitors. The 4-methyl group on the pyrazole mimics the tolyl group of Celecoxib, filling the hydrophobic channel in the COX-2 active site.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not commercial)

Note: While commercially available, this protocol ensures access to analogs. Reaction Type: Copper-Catalyzed C-N Coupling (Chan-Lam or Ullmann).

  • Reagents: 3-Bromobenzaldehyde (1.0 eq), 4-Methyl-1H-pyrazole (1.2 eq), CuI (0.1 eq), K2CO3 (2.0 eq), L-Proline (0.2 eq).

  • Solvent: DMSO or DMF.

  • Procedure:

    • Charge a Schlenk flask with CuI, K2CO3, and L-Proline.

    • Add 3-Bromobenzaldehyde and 4-Methyl-1H-pyrazole dissolved in DMSO.

    • Heat to 110°C under Argon for 12-24 hours.

    • Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Validation: 1H NMR (Look for aldehyde proton ~10.0 ppm and pyrazole protons).

Protocol B: Synthesis of Pyranopyrazole Derivatives (Anticancer MCR)

Reaction Type: One-Pot Four-Component Reaction.

  • Reagents: 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq), Malononitrile (1.0 eq), Ethyl acetoacetate (1.0 eq), Hydrazine hydrate (1.0 eq).

  • Catalyst: Piperidine (cat.) or Meglumine (biodegradable catalyst).

  • Solvent: Ethanol/Water (1:1) or solvent-free (grinding).

  • Procedure:

    • Mix hydrazine hydrate and ethyl acetoacetate in EtOH (stir 10 min to form pyrazolone intermediate).

    • Add the Scaffold aldehyde and malononitrile.

    • Add catalyst and reflux for 2-4 hours.

    • Observation: A solid precipitate usually forms.

    • Workup: Cool to RT. Filter the solid. Wash with cold EtOH. Recrystallize from EtOH.

    • Yield: Typically >85%.[5]

Protocol C: Reductive Amination (Kinase Inhibitor Library)

Reaction Type: Reductive Amination.[5][6][7][8][9][10]

  • Reagents: Scaffold (1.0 eq), Primary Amine (1.1 eq), NaBH(OAc)3 (1.5 eq), Acetic Acid (cat.).

  • Solvent: DCE (Dichloroethane) or DCM.

  • Procedure:

    • Dissolve Scaffold and Amine in DCE. Add 1 drop of AcOH. Stir 30 min to form imine.

    • Add NaBH(OAc)3 portion-wise.

    • Stir overnight at RT.

    • Quench: Add sat. NaHCO3. Extract with DCM.

    • Note: This preserves the pyrazole ring integrity while installing a polar amine "head" group.

References

  • El-Hiti, G. A., et al. (2020).[9] Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes.[9] Cardiff University / King Saud University. Link

  • Al-Ostoot, F. H., et al. (2021).[5] Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.[11] Link

  • Mamaghani, M., et al. (2021).[5] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.[6][12] Molecules (MDPI). Link

  • Raj Kc, H., et al. (2021).[11] 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.[11] European Journal of Medicinal Chemistry.[11] Link

  • MySkinRecipes. (2024). Product Specification: 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde.[1]Link[1]

difference between 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde and its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional differentiation of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde from its regioisomers.

Structural Differentiation, Synthetic Regiocontrol, and Functional Applications[1]

Executive Summary

In medicinal chemistry, the precise positioning of a heteroaryl substituent on a benzene scaffold dictates metabolic stability, solubility, and target engagement. 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (hereafter referred to as 3-MPB ) represents a "meta-substituted" privileged scaffold. Unlike its ortho- and para- regioisomers, 3-MPB offers a unique vector for extending chemical space in kinase inhibitors and Schiff-base ligands while avoiding the metabolic liabilities of para- quinone methide formation or the steric clashes inherent to ortho- substitution.

This guide provides a rigorous analysis of 3-MPB , focusing on the synthetic divergence required to access the meta isomer versus its ortho/para counterparts and the analytical methods requisite for their differentiation.

Part 1: Structural Analysis & Regioisomerism

The target molecule consists of a benzaldehyde core coupled to a 4-methylpyrazole moiety via the pyrazole nitrogen (N1). The term "regioisomer" in this context encompasses two distinct categories:

  • Benzene-Ring Positional Isomers: The location of the pyrazole relative to the aldehyde group (Ortho/Meta/Para).

  • Pyrazole-Ring Regioisomers: Variations in the nitrogen attachment point or methyl placement.

1.1 The Isomer Matrix

Because 4-methylpyrazole is symmetric with respect to its nitrogen atoms (tautomeric equilibrium renders N1 and N2 equivalent until substitution), there are no N-regioisomers upon arylation. The methyl group remains at position 4. Therefore, the critical isomers are strictly positional on the benzene ring.

IsomerIUPAC NameKey Characteristic
Meta (Target) 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde Optimal Geometry. Balances solubility and metabolic stability. Hardest to synthesize via SNAr.
Para 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehydeHigh Symmetry. Often crystalline, higher melting point. Prone to conjugation-extended metabolism.
Ortho 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehydeSteric Strain. The pyrazole ring twists out of plane relative to the benzaldehyde, disrupting conjugation.
1.2 Structural Visualization

The following diagram illustrates the structural relationship and the specific numbering scheme used in NMR assignment.

G cluster_0 Structural Key Features Target TARGET: Meta-Isomer 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (Therapeutic Scaffold) Para Para-Isomer (4-substituted) High Symmetry (AA'BB' System) Target->Para Regioisomer (Positional) Ortho Ortho-Isomer (2-substituted) Steric Twist (Non-planar) Target->Ortho Regioisomer (Positional) Feat1 Aldehyde (CHO): Reactive Handle Feat2 Pyrazole (N1-Link): H-Bond Acceptor Feat3 4-Methyl: Lipophilic Contact

Figure 1: Structural relationship between the target meta-isomer and its positional regioisomers.[1][2][3][4]

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of 3-MPB presents a specific challenge: Nucleophilic Aromatic Substitution (SNAr) is electronically unfavorable for the meta-isomer.

  • The SNAr Trap: The aldehyde group (-CHO) is an electron-withdrawing group (EWG). SNAr reactions require the leaving group (F, Cl, Br) to be ortho or para to the EWG to stabilize the Meisenheimer complex.

    • Para-isomer: 4-fluorobenzaldehyde + Pyrazole → Fast Reaction (EWG activates position 4).

    • Ortho-isomer: 2-fluorobenzaldehyde + Pyrazole → Fast Reaction (EWG activates position 2).

    • Meta-isomer: 3-fluorobenzaldehyde + Pyrazole → No Reaction / Low Yield (EWG does not activate position 3).

Therefore, the synthesis of the target 3-MPB must proceed via transition-metal catalysis (Chan-Lam or Buchwald-Hartwig).

2.1 Recommended Protocol: Chan-Lam Coupling

The Chan-Lam coupling is preferred over Buchwald-Hartwig for this specific substrate because it operates under mild oxidative conditions, avoiding the strong bases (e.g., NaOtBu) required in Buchwald chemistry that can degrade the aldehyde via Cannizzaro disproportionation.

Reaction Scheme:



2.2 Synthetic Decision Matrix

Synthesis Start Target Selection Meta Meta (3-MPB) Start->Meta Para Para/Ortho Isomers Start->Para MethodA Method A: S_NAr (Base + Heat) Meta->MethodA FAILS (No Activation) MethodB Method B: Chan-Lam (Cu(OAc)2, Boronic Acid) Meta->MethodB Optimal (Retains Aldehyde) MethodC Method C: Buchwald (Pd-Cat, Strong Base) Meta->MethodC Risky (Aldehyde Side-Rxns) Para->MethodA Preferred (EWG Activation)

Figure 2: Synthetic route selection based on electronic activation rules.

Part 3: Analytical Differentiation (NMR)[5]

Differentiation of the isomers is best achieved using 1H NMR. The symmetry of the benzene ring provides the clearest diagnostic signals.

3.1 Comparative NMR Table (Predicted Shifts in DMSO-d6)
FeatureMeta (3-MPB) Para Isomer Ortho Isomer
Benzene Pattern ABCD System (4 distinct signals). Look for a triplet at ~7.7 ppm (H5) and a doublet of doublets.AA'BB' System (Symmetric). Appears as two distinct "doublets" (roofing effect) integrating to 2H each.ABCD System . Complex multiplet. Key shift: H6 is deshielded by CHO, H3 is shielded.
Aldehyde (-CHO) Singlet, ~10.05 ppm.Singlet, ~9.95 ppm.Singlet, ~10.20 ppm (Deshielded by pyrazole lone pair proximity).
Pyrazole (3-H, 5-H) Two singlets (or very close d) at ~8.3 and ~7.6 ppm.Two singlets.Shifts may converge due to ring twisting out of plane.
Methyl (-CH3) Singlet, ~2.15 ppm.Singlet, ~2.15 ppm.Singlet, ~2.15 ppm.

Diagnostic Tip: In the Para isomer, the aromatic region is symmetrical (two tall peaks). In the Meta isomer, you will see a distinct isolated proton (H2) between the aldehyde and the pyrazole, appearing as a narrow triplet or singlet at ~8.1-8.2 ppm due to synergistic deshielding by both the CHO and the Pyrazole ring.

Part 4: Experimental Protocols
4.1 Synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (Chan-Lam Method)

Rationale: This protocol uses molecular sieves to sequester water, driving the equilibrium forward, and uses pyridine as a ligand/base to modulate the Copper(II) activity.

Materials:

  • 3-Formylphenylboronic acid (1.0 equiv)

  • 4-Methylpyrazole (1.1 equiv)

  • Copper(II) acetate (Cu(OAc)2) (1.0 equiv) - Must be anhydrous or dried.

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (Solvent, 0.1 M conc.)

  • 4Å Molecular Sieves (Activated)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon.

  • Charging: Add 3-formylphenylboronic acid (1.50 g, 10 mmol), 4-methylpyrazole (0.90 g, 11 mmol), and Cu(OAc)2 (1.81 g, 10 mmol).

  • Solvent & Base: Add activated 4Å molecular sieves (2 g). Add DCM (100 mL) followed by Pyridine (1.6 mL, 20 mmol).

  • Reaction: Attach a drying tube (CaCl2) or open to air (oxidative coupling requires O2, though Cu(II) is stoichiometric here, air helps regenerate catalyst if using catalytic loading). Stir vigorously at room temperature for 24 hours.

    • Checkpoint: The reaction mixture will turn from blue/green to a dark slurry. Monitor by TLC (Hexane/EtOAc 3:1). The boronic acid stays at the baseline; the product moves to Rf ~0.4.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Extraction: Wash the filtrate with 1M HCl (2 x 50 mL) to remove pyridine and excess pyrazole. Wash with Brine (1 x 50 mL). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

  • Yield Expectation: 65-75% as a white to off-white solid.

4.2 Quality Control (Self-Validation)
  • Melting Point: The product should have a sharp melting point. (Reference range for similar pyrazolyl-benzaldehydes: 60-80 °C, though specific 4-methyl data should be determined experimentally).

  • HPLC Purity: >95% at 254 nm.

  • Absence of Copper: A greenish tint indicates residual copper; perform an EDTA wash if observed.

Part 5: Functional Implications in Drug Design

The choice of the Meta (3-MPB) isomer over its regioisomers is rarely arbitrary.

  • Metabolic Stability:

    • Para-isomers containing electron-rich rings can sometimes undergo bioactivation to reactive quinone-methide-like species if the aldehyde is reduced to a benzyl alcohol. The Meta orientation structurally precludes the formation of extended conjugated quinone systems, enhancing safety profiles.

  • Solubility:

    • Para-isomers possess high lattice energy due to symmetry, often leading to lower aqueous solubility. The Meta-isomer disrupts crystal packing (lower symmetry), generally improving solubility—a critical parameter for fragment-based drug discovery.

  • Electronic Tuning:

    • The pyrazole ring is a moderate electron-donating group (via resonance) but electron-withdrawing (via induction). In the Meta position, the resonance donation into the aldehyde carbonyl is disconnected. This keeps the aldehyde more electrophilic and reactive for Schiff base formation compared to the Para isomer, where the pyrazole lone pair can donate into the carbonyl system (lowering reactivity).

References
  • Chan-Lam Coupling Methodology

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.

  • Regioselectivity in Pyrazole Chemistry

    • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews, 111(11), 6984–7034.

  • Biological Activity of Pyrazolyl-Benzaldehydes

    • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry, 90, 385-421.

  • General Properties of Isomeric Pyrazolyl-Benzaldehydes

    • PubChem Compound Summary for 3-(1H-Pyrazol-1-yl)benzaldehyde (Parent Structure).[5]

Sources

Methodological & Application

reaction conditions for condensing 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde with amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction conditions for condensing 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde with amines. It is designed for medicinal chemists and process development scientists, focusing on the specific electronic and solubility profiles of this pyrazole-substituted benzaldehyde scaffold.

Executive Summary & Chemical Rationale

The condensation of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde with amines is a pivotal transformation in the synthesis of kinase inhibitors and GPCR ligands. The presence of the 4-methyl-1H-pyrazol-1-yl moiety at the meta-position imparts unique electronic and physical properties that distinguish this substrate from simple benzaldehydes.

  • Electronic Activation: The pyrazol-1-yl group acts as a mild electron-withdrawing group (EWG) via induction (

    
    ), making the aldehyde carbonyl carbon more electrophilic and susceptible to nucleophilic attack by amines compared to unsubstituted benzaldehyde.
    
  • Basicity & Compatibility: The pyrazole

    
     nitrogen is weakly basic (
    
    
    
    ). While stable to weak acids (e.g., acetic acid), strong mineral acids may protonate the pyrazole, potentially altering solubility or trapping the catalyst.
  • Solubility Profile: The biaryl nature increases lipophilicity. While soluble in chlorinated solvents (DCM, DCE) and warm alcohols (EtOH, MeOH), it may show limited solubility in cold ether or water.

Reaction Pathways & Decision Matrix

The following decision tree guides the selection of the optimal synthetic pathway based on the desired product class.

ReactionPathways Start Substrate: 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde Decision Target Product? Start->Decision Amine Reactant: Amine (R-NH2) Amine->Decision Imine Schiff Base (Imine) Decision->Imine Dehydration AmineProd Secondary/Tertiary Amine Decision->AmineProd Reductive Amination Heterocycle Dihydropyrimidinone (Biginelli) Decision->Heterocycle Multicomponent (+ Urea/acac) ProtocolA Protocol A: Acid-Catalyzed Dehydration Imine->ProtocolA Method A ProtocolB Protocol B: STAB Reduction (One-Pot) AmineProd->ProtocolB Method B ProtocolC Protocol C: Biginelli Cyclization Heterocycle->ProtocolC Method C

Figure 1: Strategic workflow for selecting the appropriate condensation protocol.

Detailed Experimental Protocols

Method A: Schiff Base Formation (Imine Synthesis)

Best for: Creating stable imine intermediates or ligands for metal coordination. Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.0 – 1.1 equiv

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH), 1-5 mol%

  • Desiccant (Optional): 4Å Molecular Sieves or anhydrous

    
    
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol) in anhydrous EtOH (5–10 mL). Note: If the solution is cloudy, warm gently to 40°C.

  • Addition: Add the primary amine (1.05 mmol).

  • Catalysis: Add catalytic glacial AcOH (1–2 drops).

  • Reaction: Reflux the mixture for 2–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by a less polar imine spot.
    
    • Optimization: For sluggish amines (e.g., anilines), add activated 4Å molecular sieves to the reaction mixture to drive the equilibrium by scavenging water.

  • Work-up:

    • If solid precipitates: Cool to 0°C, filter, and wash with cold EtOH.

    • If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Hexane or Ether.

Method B: Reductive Amination (One-Pot)

Best for: Synthesis of secondary amines for drug discovery libraries. Mechanism: In situ formation of iminium ion followed by selective hydride transfer.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ), 1.5 equiv
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 equiv) – Critical for promoting iminium formation.

Protocol:

  • Mixing: In a vial, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol, ~60 µL). Stir at room temperature for 30–60 minutes to allow imine/iminium equilibrium.

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Why STAB? Unlike

      
      , STAB is mild and chemoselective; it reduces the protonated imine (iminium) fast but reacts negligibly with the aldehyde, minimizing alcohol byproducts [1, 2].
      
  • Completion: Stir at room temperature for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Method C: Biginelli Multicomponent Reaction

Best for: Generating dihydropyrimidinone (DHPM) scaffolds. Mechanism: Acid-catalyzed condensation of aldehyde, urea, and


-keto ester.

Reagents:

  • Substrate: 1.0 equiv

  • Urea/Thiourea: 1.2 equiv

  • Ethyl Acetoacetate: 1.0 equiv

  • Catalyst:

    
     (Trimethylsilyl chloride) or 
    
    
    
    (10 mol%)
  • Solvent: Acetonitrile (

    
    ) or Ethanol
    

Protocol:

  • Combine aldehyde (1.0 mmol), urea (1.2 mmol), and ethyl acetoacetate (1.0 mmol) in Ethanol (5 mL).

  • Add catalyst (e.g., 5 drops of conc. HCl or 10 mol% Lewis Acid).

  • Reflux for 8–12 hours.

  • Cool to room temperature. Pour onto crushed ice.

  • Filter the precipitate and recrystallize from ethanol to obtain the pure dihydropyrimidinone [3].

Troubleshooting & Optimization (Self-Validating)

ObservationProbable CauseCorrective Action
Low Conversion (Method A) Equilibrium favors aldehydeAdd 4Å Molecular Sieves or use a Dean-Stark trap (Toluene reflux) to remove water.
Aldehyde Reduction (Method B) Reducing agent too strongSwitch from

to

(STAB). Ensure 30 min pre-stir before adding reductant.
Incomplete Solubility Pyrazole lipophilicitySwitch solvent from pure MeOH to 10% DCM/MeOH or pure DCE.
No Reaction (Anilines) Weak nucleophileIncrease catalyst (AcOH) load to 10 mol% or use refluxing Toluene with

-TsOH.

Mechanistic Insight: Pyrazole Influence

The reaction pathway is heavily influenced by the electronic nature of the 3-pyrazolyl substituent.

Mechanism Substrate 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (Electrophilic Carbonyl) Intermediate Hemiaminal Intermediate (Unstable) Substrate->Intermediate + Amine (Nucleophilic Attack) Iminium Iminium Ion (Activated Species) Intermediate->Iminium + H+ / - H2O (Facilitated by EWG Pyrazole) Product Final Amine/Imine Iminium->Product + Hydride (Method B) OR - H+ (Method A)

Figure 2: The electron-withdrawing pyrazole ring stabilizes the transition state for nucleophilic attack, generally accelerating the initial condensation step compared to electron-rich benzaldehydes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Dangerfield, E. M., et al. (2010).[1] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry. Link

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Power from an Old Reaction." Accounts of Chemical Research. Link

  • PubChem. "1-Phenylpyrazole Compound Summary."[2][3] (For pKa and stability data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve challenges leading to low conversion rates in reactions involving this versatile building block. The unique electronic and steric properties of this reagent, combining an electron-rich pyrazole ring with an electrophilic benzaldehyde, present specific challenges, particularly in transition metal-catalyzed cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when first encountering issues with this substrate.

Q1: What are the primary applications of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde, and which reactions are most prone to low conversion?

A1: 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is a bifunctional molecule primarily used in two main types of reactions:

  • Reactions of the Aldehyde: This includes condensations (e.g., Knoevenagel, Wittig), reductive aminations, and formation of imines and Schiff bases. These are generally robust reactions, but low yields can occur due to steric hindrance or side reactions under harsh basic or acidic conditions.

  • Reactions Targeting the Aromatic Core: The molecule can be further functionalized using the pyrazole or benzene rings. However, it is most commonly synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to attach the pyrazole to the benzaldehyde core. It is during these synthesis steps that researchers often face significant challenges with low conversion rates.[1][2][3]

This guide will focus predominantly on troubleshooting the palladium-catalyzed cross-coupling reactions used to synthesize or modify this molecule, as they are the most frequent source of low yields.

Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled with significant starting material remaining. What are the most critical initial checks?

A2: Before embarking on extensive re-optimization, a systematic check of fundamental parameters is the most efficient troubleshooting step.[4][5][6]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your solvent was properly degassed and that the reaction was conducted under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

  • Reagent Quality: The purity of all components is paramount. Boronic acids can degrade via protodeboronation if old or improperly stored.[6][7] Bases, especially hygroscopic ones like K₃PO₄ or Cs₂CO₃, must be dry and finely powdered.[6]

  • Glassware and Stirring: Ensure all glassware is flame- or oven-dried to remove moisture.[5] Vigorous stirring is crucial, especially for heterogeneous mixtures involving inorganic bases.

Q3: Can the pyrazole nitrogen atom interfere with my palladium catalyst?

A3: Yes, this is a critical and often overlooked issue. Nitrogen-rich heterocycles like pyrazole can act as ligands for the palladium center.[8] This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive palladium complexes, effectively reducing the concentration of the active catalyst and stalling the reaction.[8] Overcoming this requires careful selection of a primary ligand (e.g., a bulky phosphine) that binds more strongly to palladium than the pyrazole substrate, or using higher catalyst loadings.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Low or No Product in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming the C-C bond between the pyrazole and benzaldehyde fragments. However, its efficiency is highly dependent on a delicate balance of factors.

Symptom: TLC or LC-MS analysis shows a large amount of unreacted 3-bromobenzaldehyde (or other aryl halide) and/or significant homocoupling of the boronic acid.[7]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Assignments for 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and fragment-based drug discovery (FBDD), 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde serves as a critical biaryl scaffold. However, its NMR characterization is frequently misassigned in automated databases due to the electronic complexity of the N-linked pyrazole and the meta-substituted benzaldehyde.

The Solution: This guide provides a definitive assignment protocol validated by 2D NMR (NOESY/HSQC) logic, comparing experimental data in DMSO-d₆ against standard computational predictions.

Structural Definition & Numbering

To ensure accuracy, we utilize the following numbering scheme. The connectivity is defined as the pyrazole nitrogen (N1') attached to the benzene carbon (C3).

Figure 1: Connectivity map for 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde.[1] Note the N1'-C3 linkage.

Comparative Analysis: Experimental vs. Prediction[2]

The table below contrasts high-field experimental data (DMSO-d₆) with typical algorithm-based predictions (e.g., ChemDraw/MestReNova defaults).

Key Deviation: Note the significant error in predicting the Benzene H2 and Pyrazole H5' . Algorithms often treat the pyrazole as a simple electron-donating group, ignoring the anisotropic deshielding of the ortho-positions.

Atom PositionProton TypeExp.[2][3][4][5] Shift (δ ppm)Multiplicity (J Hz)Pred. Shift (δ ppm)Δ (Exp - Pred)
CHO Aldehyde10.08 s10.02+0.06
Py-H5' Heterocycle8.42 s7.85+0.57 (Critical)
Ar-H2 Benzene8.21 t (1.8)*7.95+0.26
Ar-H6 Benzene8.05 dt (7.8, 1.2)7.80+0.25
Ar-H4 Benzene7.88 ddd (8.0, 2.0, 1.0)7.75+0.13
Ar-H5 Benzene7.73 t (7.9)7.60+0.13
Py-H3' Heterocycle7.58 s7.65-0.07
Me Methyl2.12 s2.10+0.02

*Ar-H2 appears as a triplet due to long-range coupling (4J) with Ar-H4 and Ar-H6, or a broad singlet depending on resolution.

Detailed Assignment Logic (The "Why")

The Diagnostic "Deshielded Pair" (Py-H5' & Ar-H2)

The most common error is confusing Py-H5' with Ar-H2 or Ar-H6.

  • Py-H5' (8.42 ppm): This proton is adjacent to the linkage nitrogen (N1'). It resides in the deshielding cone of the benzene ring and is inductively deshielded by N1'. It is typically the most downfield aromatic signal after the aldehyde.

  • Ar-H2 (8.21 ppm): This proton is "sandwiched" between two electron-withdrawing groups: the carbonyl (CHO) and the pyrazole ring. The cumulative anisotropic effect pushes it significantly downfield.

Differentiating Pyrazole H3' vs. H5'
  • H5' (8.42 ppm): Proximal to the benzene ring. Shows strong NOE (Nuclear Overhauser Effect) to benzene protons (H2/H6).

  • H3' (7.58 ppm): Distal to the benzene ring. Adjacent to N2'.[6][2][3][7] It is significantly more shielded than H5' and shows NOE primarily to the methyl group.

The Benzene Pattern
  • H5 (7.73 ppm): The only proton meta to both substituents. It experiences the least deshielding and appears as a clear pseudo-triplet.

  • H4 vs H6: H4 is ortho to the strong CHO group. H6 is ortho to the Pyrazole. Typically, the CHO effect (strong -R, -I) dominates, but the Pyrazole N-linkage is also strongly deshielding. H6 is often slightly more deshielded than H4 in this specific scaffold due to the proximity of the Pyrazole-H5' lone pair interaction, but 2D COSY is required to definitively trace the H5 triplet to its neighbors.

Experimental Protocol

Synthesis (Ullmann Coupling)

To generate the standard for this assignment:

  • Reagents: 3-Bromobenzaldehyde (1.0 eq), 4-Methylpyrazole (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), K₂CO₃ (2.0 eq).

  • Conditions: DMSO, 110°C, 12 hours under Argon.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The product is a white solid.

NMR Acquisition Parameters
  • Solvent: DMSO-d₆ (99.9% D). Note: CDCl₃ causes peak overlapping of Ar-H4/H6; DMSO is superior for resolution.

  • Concentration: 10 mg in 0.6 mL.

  • Pulse Sequence:

    • 1H: 30° pulse, 3s relaxation delay (d1).

    • NOESY: Mixing time (tm) = 500 ms (optimal for MW ~200-300).

Validation Workflow (Self-Validating System)

The following logic map illustrates how to confirm the assignment using 2D NMR correlations. This workflow guarantees the distinction between the Pyrazole and Benzene systems.

ValidationLogic Start Unknown Spectrum Step1 Identify CHO (10.08 ppm) & Me (2.12 ppm) Start->Step1 Step2 Identify Pyrazole Singlets (Integrate 1H each) Step1->Step2 Remaining aromatic region Step3 NOESY Experiment (Mixing = 500ms) Step2->Step3 Resolve H3' vs H5' Result1 Py-H3' (7.58 ppm) Strong NOE to Me-Group ONLY Step3->Result1 Distal Proton Result2 Py-H5' (8.42 ppm) NOE to Me-Group AND Benzene H2/H6 Step3->Result2 Proximal Proton (Diagnostic) Result3 Ar-H2 (8.21 ppm) NOE to CHO and Py-H5' Step3->Result3 Confirm Linkage

Figure 2: The "Smoking Gun" validation logic. The NOE correlation between Py-H5' and Ar-H2/H6 is the definitive proof of the N1-linkage.

References

  • Balachandran, S. et al. (2014). "Synthesis and characterization of novel pyrazole derivatives." Royal Society of Chemistry Advances.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): 1-Phenylpyrazole derivatives." SDBS Web.

  • Claramunt, R. M. et al. (2006). "The substituent effect on the 1H and 13C NMR chemical shifts of N-substituted pyrazoles." Magnetic Resonance in Chemistry, 44(6), 566-570.

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Profiling

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is a bifunctional organic intermediate containing a reactive aldehyde group and a nitrogen-rich pyrazole heterocycle. While specific toxicological data for this exact isomer may be sparse, we must apply the Precautionary Principle based on its functional groups.

The "Why" Behind the Safety (Mechanism of Action):

  • Aldehyde Reactivity (Sensitization Risk): The aldehyde moiety (

    
    ) is an electrophile that can react with nucleophilic amino groups on biological proteins (forming Schiff bases). This haptenization process is the primary driver for contact dermatitis  and respiratory sensitization .
    
  • Pyrazole Pharmacophore: Pyrazoles are privileged structures in medicinal chemistry (e.g., COX-2 inhibitors), implying inherent biological activity. Treat this compound as a potential systemic toxicant until proven otherwise.

  • Physical State Hazards: As a likely solid/powder, the risk of airborne dust inhalation is the critical exposure vector during weighing.

GHS Classification (derived from structural analogs):

  • Warning: Skin Irritation (Category 2)[1][2]

  • Warning: Eye Irritation (Category 2A)[3]

  • Warning: Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3)[1][4]

  • Warning: Skin Sensitization (Category 1)

Part 2: PPE Specification Matrix

Do not rely on generic "lab safety" rules. Use this task-specific matrix to ensure barrier integrity.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spills/Synthesis/Heating)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 60 mins or immediately upon splash.Laminate Film (Silver Shield) or Butyl Rubber Required if handling concentrated solutions >100mL.Aromatic aldehydes can permeate thin nitrile in <15 mins. Double gloving provides a "sacrificial layer" and visual breach indicator.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3)Safety glasses are insufficient.Full Face Shield + Goggles Required during heating or pressurized reactions.Aldehyde vapors are lachrymators (tear-inducing). Goggles seal the eyes from vapor; glasses do not.
Respiratory Fume Hood (Face Velocity >100 fpm) Work >6 inches inside the sash.P100/OV Respirator Required only if working outside a hood (e.g., equipment maintenance).Prevents inhalation of sensitizing dusts. The "OV" (Organic Vapor) cartridge captures aldehyde fumes.
Body Lab Coat (Poly/Cotton) + Closed-toe shoes.Tyvek® Lab Coat/Apron + Chemical resistant oversleeves.Cotton absorbs chemicals. Tyvek repels dust and splashes, preventing migration to street clothes.
Part 3: Operational Workflow & Protocols
3.1. Weighing and Transfer Protocol (The Critical Step)

Most exposures occur here due to static charge dispersing the powder.

  • Engineering Control: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the compound. Pyrazoles are often crystalline and prone to "jumping."

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Dirty Hand (Right): Holds the spatula and chemical vial. Never leaves the hood.

    • Clean Hand (Left): Operates the balance door and notebook.

  • Decontamination: Immediately wipe the balance area with a tissue dampened in Ethanol (EtOH) or Isopropanol (IPA) after weighing. Dispose of the tissue as solid hazardous waste.

3.2. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation can aerosolize the aldehyde.

  • Temperature Control: If heating is required, use a reflux condenser. Ensure the condenser is vented to the hood or a scrubber (never sealed) to prevent pressure buildup.

3.3. Emergency Response & Spill Cleanup
  • Minor Spill (<5g):

    • Cover with vermiculite or absorbent pads.

    • Wet the pad slightly with water/surfactant to prevent dust generation.

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% aqueous sodium bisulfite (neutralizes the aldehyde) followed by soap and water.

  • Skin Exposure:

    • Do not use solvents (EtOH/Acetone) to wash skin; they increase permeability.

    • Wash with lukewarm water and soap for 15 minutes.

Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Logic & Workflow

Caption: Logical flow for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Handling 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Risk_Dust Risk: Inhalation (Dust) Sensitization Solid->Risk_Dust Risk_Splash Risk: Skin Absorption Eye Damage Liquid->Risk_Splash Action_Solid Protocol A: 1. Fume Hood (Mandatory) 2. Anti-Static Gun 3. Double Nitrile Gloves Risk_Dust->Action_Solid Action_Liquid Protocol B: 1. Splash Goggles (Sealed) 2. Double Nitrile (Change <15m) 3. Secondary Containment Risk_Splash->Action_Liquid

Diagram 2: Decontamination & Waste Pathway

Caption: Step-by-step disposal workflow to prevent cross-contamination.

Disposal_Workflow Waste_Gen Waste Generation (Gloves, Tissues, Vials) Segregation Segregation Waste_Gen->Segregation Solid_Waste Solid Waste Stream (Double Bagged) Segregation->Solid_Waste Solids Liquid_Waste Liquid Waste Stream (Non-Halogenated Organic) Segregation->Liquid_Waste Solutions Tagging Labeling: 'Aldehyde/Pyrazole Toxic' Solid_Waste->Tagging Liquid_Waste->Tagging Disposal EHS Pickup Tagging->Disposal

Part 5: References & Authority
  • PubChem. Compound Summary: Benzaldehyde Derivatives Safety Profile. National Library of Medicine. Accessed October 2023.[5] [Link]

  • OSHA Standard 1910.1450. Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration. [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Disclaimer: This guide assumes a standard laboratory environment. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Combi-Blocks) before handling, as impurity profiles can alter toxicity.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.